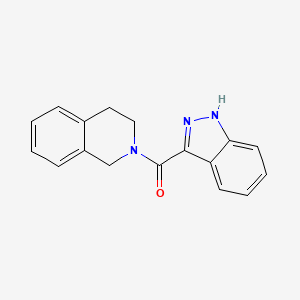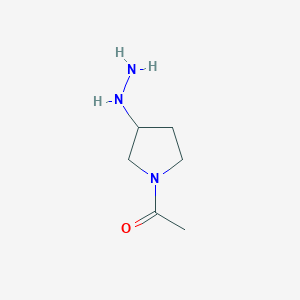
1-(3-Hydrazinylpyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydrazinylpyrrolidin-1-yl)ethanone is an organic compound with a unique structure that includes a hydrazine group attached to a pyrrolidine ring, which is further connected to an ethanone group
Preparation Methods
The synthesis of 1-(3-Hydrazinylpyrrolidin-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of pyrrolidine with hydrazine under controlled conditions to form the hydrazinyl derivative. This intermediate is then reacted with ethanone or its derivatives to yield the final product. Industrial production methods may involve optimized reaction conditions, such as specific temperatures, pressures, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Hydrazinylpyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ethanone group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Hydrazinylpyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Hydrazinylpyrrolidin-1-yl)ethanone involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or other proteins. The pyrrolidine ring may enhance the compound’s binding affinity and specificity for certain targets, while the ethanone group can participate in additional chemical interactions.
Comparison with Similar Compounds
1-(3-Hydrazinylpyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(3-Pyrrolidin-1-ylphenyl)ethanone: This compound has a phenyl group instead of a hydrazine group, leading to different chemical properties and applications.
1-(Pyrrolidin-1-yl)ethanone: Lacks the hydrazine group, resulting in reduced reactivity and different biological activity.
1-(3-Pyridinyl)ethanone:
The uniqueness of this compound lies in its combination of the hydrazine group with the pyrrolidine and ethanone moieties, providing a versatile platform for various chemical and biological applications.
Properties
Molecular Formula |
C6H13N3O |
|---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
1-(3-hydrazinylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C6H13N3O/c1-5(10)9-3-2-6(4-9)8-7/h6,8H,2-4,7H2,1H3 |
InChI Key |
ZFPPIUTUANQLNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methoxy-4-(3-methyl[1,2,4]triazol-1-yl)benzaldehyde](/img/structure/B13881046.png)
![2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B13881058.png)
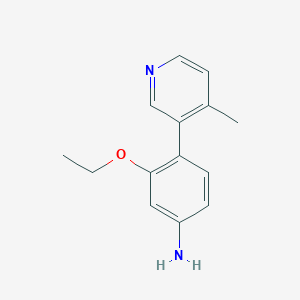
![tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate](/img/structure/B13881092.png)

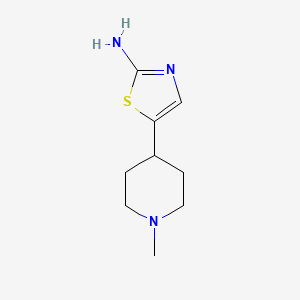
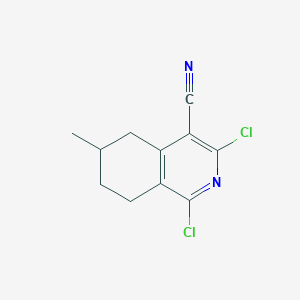
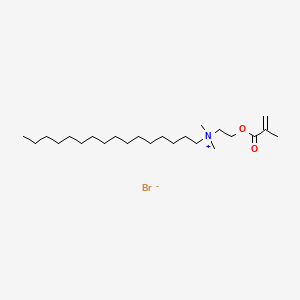

![tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13881122.png)
![tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13881128.png)
![N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine](/img/structure/B13881129.png)
